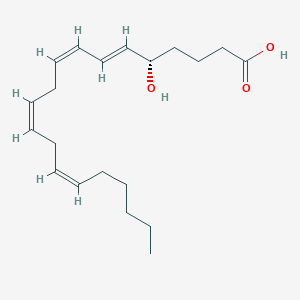

5-Hydroxyeicosatetraenoic Acid

Description

Properties

IUPAC Name |

(5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIJOOYOSFUGPC-JGKLHWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017281 | |

| Record name | 5-Hydroxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

330796-62-8, 70608-72-9 | |

| Record name | 6,8,11,14-Eicosatetraenoic-d8 acid, 5-hydroxy-, (5S,6E,8Z,11Z,14Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330796-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyeicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70608-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-HETE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070608729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-5(S)-Hydroxy-(6E,8Z,11Z,14Z)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HETE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467RNW8T91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of 5-Hydroxyeicosatetraenoic Acid: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial bioactive lipid mediator derived from the metabolism of arachidonic acid. First identified in 1976, this eicosanoid and its downstream metabolites are implicated in a wide array of physiological and pathological processes, including inflammation, immune responses, and cell proliferation. This technical guide provides an in-depth exploration of the discovery, stereoselective chemical synthesis, and key signaling pathways of 5-HETE, tailored for researchers, scientists, and professionals in the field of drug development.

The Discovery of 5-HETE

The initial identification and characterization of 5-HETE were pivotal moments in the study of lipid mediators.

Seminal Discovery by Samuelsson and Colleagues

In 1976, Bengt I. Samuelsson and his team, including Pierre Borgeat and Mats Hamberg, first described the isolation and structure elucidation of 5-HETE.[1] Their work with rabbit polymorphonuclear leukocytes (PMNs) revealed that these cells could transform arachidonic acid into a novel monohydroxy acid. This discovery opened a new branch of the arachidonic acid cascade, distinct from the then-known prostaglandin (B15479496) and thromboxane (B8750289) pathways. The proper nomenclature for this molecule is 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, often abbreviated as 5(S)-HETE, though frequently referred to as 5-HETE in earlier literature.[2]

Initial Biological Characterization

Following its discovery, the biological activities of 5-HETE were investigated. It was found to be a potent chemoattractant for neutrophils, suggesting its role in inflammatory responses. Subsequent research has expanded our understanding of its diverse biological functions.

Experimental Protocol for the Original Isolation and Characterization

The groundbreaking work by Borgeat, Hamberg, and Samuelsson involved a meticulous experimental process to isolate and identify 5-HETE from a biological source.

Experimental Protocol: Isolation and Characterization of 5-HETE from Rabbit Polymorphonuclear Leukocytes (PMNs)

Objective: To isolate and structurally characterize the products of arachidonic acid metabolism in rabbit PMNs.

Materials:

-

Rabbit peritoneal PMNs (glycogen-elicited)

-

[1-¹⁴C]Arachidonic acid

-

Incubation buffer (pH 7.4)

-

Ethyl acetate (B1210297)

-

Silicic acid (100-200 mesh)

-

Solvents for chromatography: diethyl ether, hexane (B92381), ethanol, acetic acid

-

Diazomethane (B1218177) (for esterification)

-

Silylating reagent (for trimethylsilyl (B98337) ether formation)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Incubation: Rabbit PMNs were incubated with [1-¹⁴C]arachidonic acid in a buffer at 37°C for a specified time.

-

Extraction: The incubation was terminated, and the mixture was acidified and extracted with ethyl acetate to recover the lipid products.

-

Purification by Silicic Acid Chromatography: The extracted lipids were subjected to silicic acid column chromatography. The column was eluted with a gradient of diethyl ether in hexane to separate different lipid classes.

-

Esterification: The fractions containing the monohydroxy acids were treated with diazomethane to convert the carboxylic acids to their methyl esters for subsequent analysis.

-

Further Purification: The methyl esters were further purified by silicic acid chromatography.

-

Derivatization for GC-MS: The purified methyl esters were converted to their trimethylsilyl (TMS) ethers using a silylating reagent.

-

Structure Elucidation by GC-MS: The TMS ether derivatives were analyzed by gas chromatography-mass spectrometry (GC-MS) to determine their mass spectra and retention times, which allowed for the structural elucidation of 5-HETE.

The Synthesis of 5-HETE

The chemical synthesis of 5-HETE has been a significant area of research, enabling the production of this important molecule for biological studies and as a standard for analytical purposes. Various synthetic strategies have been developed to achieve high stereoselectivity and yield.

Seminal Total Synthesis

One of the early and notable total syntheses of 5-HETE was reported by L. O. Zamolo, E. G. N. Clavijo, and G. R. Schinella in the journal Synthesis in 1986. Their approach provided a stereocontrolled route to 5(S)-HETE. The work of Nobel laureate E.J. Corey and his research group has also been instrumental in developing synthetic methodologies for a wide range of eicosanoids, including 5-HETE.

Experimental Protocol for the Total Synthesis of 5-HETE

The following protocol is based on the 1986 publication in Synthesis and outlines a key strategy for the chemical synthesis of 5(S)-HETE.

Experimental Protocol: Total Synthesis of 5(S)-HETE

Objective: To perform a stereoselective total synthesis of 5(S)-hydroxy-6(E),8,11,14(Z)-eicosatetraenoic acid.

Key Steps and Reagents:

-

Starting Materials: Commercially available, optically active precursors.

-

Key Reactions: Wittig reactions, stereoselective reductions, and protection/deprotection sequences.

Detailed Procedure:

-

Synthesis of the C1-C7 Aldehyde Fragment: This fragment containing the carboxylic acid moiety was synthesized from a suitable starting material, involving protection of the carboxyl group and oxidation to the aldehyde.

-

Synthesis of the C8-C20 Phosphonium (B103445) Salt Fragment: This fragment containing the polyunsaturated chain was prepared, culminating in the formation of a phosphonium salt.

-

Wittig Reaction: The aldehyde and the phosphonium salt were coupled via a Wittig reaction to form the carbon skeleton of 5-HETE with the desired stereochemistry at the double bonds.

-

Stereoselective Reduction: The keto group at the C-5 position, formed after the coupling, was reduced to a hydroxyl group with high stereoselectivity using a chiral reducing agent to yield the (S)-alcohol.

-

Deprotection: The protecting groups on the carboxyl and hydroxyl moieties were removed to yield the final product, 5(S)-HETE.

-

Purification: The final product was purified by chromatography.

Quantitative Data from Synthesis

| Step | Reaction | Reagents | Yield (%) |

| 1 | Synthesis of C1-C7 Aldehyde | Multiple steps | ~60% (overall) |

| 2 | Synthesis of C8-C20 Phosphonium Salt | Multiple steps | ~50% (overall) |

| 3 | Wittig Reaction | Aldehyde, Phosphonium Salt, Base | ~75% |

| 4 | Stereoselective Reduction | Chiral reducing agent | >90% (with high diastereoselectivity) |

| 5 | Deprotection | Acid or base | ~85% |

| 6 | Purification | Chromatography | - |

| Overall Yield | ~15-20% |

Spectroscopic Data for Synthetic 5(S)-HETE

| Technique | Key Features |

| ¹H NMR | Resonances corresponding to the olefinic protons, the proton at the carbon bearing the hydroxyl group, the methylene (B1212753) protons adjacent to the carboxyl group, and the terminal methyl group. |

| ¹³C NMR | Signals for the carboxyl carbon, the carbons of the double bonds, the carbon bearing the hydroxyl group, and the aliphatic carbons. |

| Mass Spec. | Molecular ion peak and characteristic fragmentation pattern confirming the structure. |

| UV Spec. | Absorption maximum characteristic of the conjugated diene system. |

Signaling Pathways of 5-HETE

5-HETE exerts its biological effects by interacting with specific cellular targets and initiating downstream signaling cascades.

Biosynthesis of 5-HETE

5-HETE is synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase (5-LOX), also known as ALOX5. The initial product of this reaction is 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently reduced to 5(S)-HETE by peroxidases.

Biosynthesis of 5(S)-HETE from arachidonic acid.

Metabolism of 5-HETE

5-HETE can be further metabolized to other bioactive lipids, such as 5-oxo-eicosatetraenoic acid (5-oxo-ETE) and various dihydroxyeicosatetraenoic acids (diHETEs), which often exhibit more potent biological activities than 5-HETE itself.

Receptor-Mediated Signaling

5-HETE and its metabolite 5-oxo-ETE exert their effects primarily through the G protein-coupled receptor, oxoeicosanoid receptor 1 (OXER1). Activation of OXER1 leads to the activation of downstream signaling pathways, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). These signaling events ultimately lead to various cellular responses, such as chemotaxis, degranulation, and gene expression changes.

Simplified 5-HETE signaling pathway via the OXER1 receptor.

Conclusion

The discovery of 5-HETE marked a significant advancement in our understanding of lipid mediator biology. The subsequent development of stereoselective synthetic routes has been crucial for the continued investigation of its physiological and pathological roles. As a key player in inflammation and other cellular processes, 5-HETE and its signaling pathways represent promising targets for the development of novel therapeutics for a range of diseases. This guide provides a foundational technical overview to support further research and drug development efforts in this exciting field.

References

An In-Depth Technical Guide to the 5-HETE Signaling Pathway via the OXER1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxyeicosatetraenoic acid (5-HETE) signaling pathway, primarily mediated by the oxoeicosanoid receptor 1 (OXER1), represents a critical axis in inflammatory and immunological responses. 5-HETE and its more potent metabolite, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), are products of arachidonic acid metabolism catalyzed by the 5-lipoxygenase (5-LOX) pathway.[1][2] The activation of OXER1, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events that modulate cellular functions such as chemotaxis, degranulation, and proliferation.[3][4] This pathway is particularly prominent in eosinophils, neutrophils, and monocytes, implicating it in the pathophysiology of allergic diseases like asthma, as well as in cancer progression.[4][5][6] This technical guide provides a comprehensive overview of the 5-HETE/OXER1 signaling pathway, including its core components, downstream signaling cascades, and detailed experimental protocols for its investigation.

Ligand and Receptor Biology

Biosynthesis of 5-HETE and 5-oxo-ETE

The synthesis of 5-HETE is initiated by the action of 5-lipoxygenase (5-LOX) on arachidonic acid, which is released from membrane phospholipids (B1166683) by phospholipase A2. 5-LOX converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly reduced to 5-HETE by cellular peroxidases.[1] 5-HETE can be further metabolized to the more biologically active ligand, 5-oxo-ETE, through the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH), an NADP+-dependent enzyme.[1][5] The activity of 5-HEDH is a critical regulatory step, and its expression is found in various inflammatory and tumor cells.[1]

The OXER1 Receptor

OXER1, also known as GPR170, is a class A GPCR that serves as the high-affinity receptor for 5-oxo-ETE.[3] It is coupled to the Gαi/o family of heterotrimeric G proteins.[7] Upon ligand binding, OXER1 undergoes a conformational change, leading to the dissociation of the Gα and Gβγ subunits, which then initiate downstream signaling cascades.[8] OXER1 is highly expressed in eosinophils, neutrophils, basophils, and monocytes.[2]

Signaling Pathways

Activation of the OXER1 receptor by 5-oxo-ETE initiates a complex network of intracellular signaling pathways, primarily driven by the Gαi and Gβγ subunits.

Gαi-Mediated Signaling

The primary role of the Gαi subunit is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP can influence a variety of cellular processes, including gene transcription and cell proliferation.

Gβγ-Mediated Signaling

The Gβγ subunit dimer activates several key downstream effectors:

-

Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[10] The subsequent increase in intracellular calcium concentration is a critical event in many cellular responses, including chemotaxis and degranulation.

-

Phosphoinositide 3-kinase (PI3K): The Gβγ subunits can also activate PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This leads to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[10]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: OXER1 activation also leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[3] This activation can occur through both Gαi and Gβγ subunits and plays a significant role in regulating gene expression, cell growth, and differentiation.

Quantitative Data

The following tables summarize key quantitative data related to the 5-HETE/OXER1 signaling pathway.

Table 1: Ligand Activity at the OXER1 Receptor

| Ligand | Assay | Cell Type/System | EC50 | Reference(s) |

| 5-oxo-ETE | GTPγS Binding | Membranes with hGPCR48-Gαi1 fusion | 5.5 nM | [11] |

| 5-oxo-ETE | Calcium Mobilization | HEK293 cells with R527 & Gα16 | ~100 nM | [8] |

| 5-oxo-ETE | Calcium Mobilization | Human neutrophils | ~15 nM | [11] |

| 5-oxo-ETE | Actin Polymerization | Feline eosinophils | 0.7 nM | [12] |

| 5(S)-HPETE | GTPγS Binding | Membranes with hGPCR48-Gαi1 fusion | 19 nM | [11] |

| Arachidonic Acid | GTPγS Binding | Membranes with hGPCR48-Gαi1 fusion | 1.4 µM | [11] |

Table 2: Antagonist Activity at the OXER1 Receptor

| Antagonist | Assay | Cell Type | IC50 | Reference(s) |

| 5-oxo-12-HETE | Calcium Mobilization | Human neutrophils | 0.5 µM | [10] |

| 8-trans-5-oxo-12-HETE | Calcium Mobilization | Human neutrophils | 2.5 µM | [10] |

| Indole-based antagonist (S-230) | Calcium Mobilization | Human neutrophils | ~30 nM | [11] |

| Indole-based antagonist (S-C025) | Calcium Mobilization | Human neutrophils | 120 pM | [11] |

| ZINC12881427 | Protein Kinase C inhibition | N/A | in µM range | [13] |

Experimental Protocols

Detailed methodologies for key experiments used to study the 5-HETE/OXER1 signaling pathway are provided below.

Protocol 1: Boyden Chamber Chemotaxis Assay

This assay measures the directional migration of cells towards a chemoattractant, such as 5-oxo-ETE.

Materials:

-

Boyden chamber apparatus or Transwell® inserts (3-5 µm pore size)

-

Chemoattractant: 5-oxo-ETE

-

Cells of interest (e.g., neutrophils, eosinophils)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Fixation and staining reagents (e.g., methanol, Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate and purify the cells of interest. Resuspend the cells in assay medium at a concentration of 2 x 10^6 cells/mL.[14]

-

Chamber Setup: Add assay medium containing various concentrations of 5-oxo-ETE (or a vehicle control) to the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Add the cell suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

Cell Staining and Quantification:

-

Remove the membrane and wipe the upper surface to remove non-migrated cells.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis: Calculate the average number of migrated cells per field for each condition and plot against the chemoattractant concentration.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to OXER1 activation using a fluorescent calcium indicator.

Materials:

-

Cells of interest

-

Calcium indicator dye (e.g., Fluo-4 AM, Indo-1)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

5-oxo-ETE

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Wash the cells with assay buffer.

-

-

Dye Loading:

-

Prepare a dye-loading solution containing the calcium indicator dye (e.g., 1 µM Fluo-4 AM).

-

Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.[15]

-

-

Measurement:

-

Acquire a baseline fluorescence reading.

-

Add 5-oxo-ETE at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity relative to the baseline.

-

For ratiometric dyes like Indo-1, calculate the ratio of the two emission wavelengths.[7]

-

Plot the peak fluorescence response against the agonist concentration to determine the EC50.

-

Protocol 3: GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[16]

Materials:

-

Cell membranes expressing OXER1

-

[35S]GTPγS

-

GDP

-

5-oxo-ETE and/or antagonists

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microtiter plate, combine the cell membranes, GDP, and the test compounds (agonist or antagonist).

-

Initiate Reaction: Add [35S]GTPγS to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Separation: Stop the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the specific binding against the ligand concentration to determine EC50 or IC50 values.[16]

Protocol 4: ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK.[8]

Materials:

-

Cells of interest

-

5-oxo-ETE

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of 5-oxo-ETE for a specified time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Re-probing:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[11]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Calculate the ratio of phospho-ERK to total ERK for each sample.

-

Plot the normalized phospho-ERK levels against the agonist concentration.

-

Conclusion

The 5-HETE/OXER1 signaling pathway is a pivotal player in orchestrating inflammatory and immune responses, with significant implications for allergic diseases and cancer. A thorough understanding of its intricate mechanisms is paramount for the development of novel therapeutic strategies. This technical guide has provided a detailed overview of the pathway, from ligand biosynthesis to downstream signaling events, supported by quantitative data and comprehensive experimental protocols. By utilizing these methodologies, researchers and drug development professionals can further elucidate the role of this pathway in health and disease, paving the way for the discovery of innovative therapeutics targeting OXER1.

References

- 1. researchgate.net [researchgate.net]

- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. content.abcam.com [content.abcam.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to the Enzymatic Conversion of Arachidonic Acid to 5-HETE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical pathway responsible for converting arachidonic acid (AA) into 5-hydroxyeicosatetraenoic acid (5-HETE), a critical lipid mediator in inflammatory processes. The document details the key enzymes, regulatory mechanisms, and relevant experimental methodologies, offering a technical resource for professionals in life sciences and drug discovery.

The Core Biochemical Pathway: From Membrane Phospholipid to Bioactive Eicosanoid

The synthesis of 5-HETE is a multi-step process that begins with the liberation of arachidonic acid from the cell's membrane phospholipids. This cascade is a major branch of the broader arachidonic acid metabolism pathway, which is central to inflammation and cellular signaling.

The initial and rate-limiting step is the release of AA from the sn-2 position of membrane phospholipids, a reaction catalyzed by cytosolic phospholipase A2 (cPLA2).[1][2] Once liberated, free AA becomes the substrate for the lipoxygenase (LOX) pathway. The key enzyme in this pathway, 5-lipoxygenase (5-LO), in conjunction with its activating protein (FLAP), catalyzes the initial oxygenation of AA.[3][4]

5-LO possesses a dual catalytic function. First, its dioxygenase activity inserts molecular oxygen into arachidonic acid to form the unstable intermediate 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE).[3][5][6] Subsequently, 5-HPETE can follow one of two routes:

-

Reduction to 5-HETE : 5-HPETE can be released from the enzyme and rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to form the more stable alcohol, 5(S)-HETE.[6][7]

-

Conversion to Leukotriene A4 (LTA4) : Alternatively, 5-LO can act on the 5-HPETE intermediate it just formed, utilizing its epoxidase activity to convert it into the unstable epoxide, LTA4. LTA4 is a pivotal precursor for the biosynthesis of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][6][8]

This guide focuses on the first outcome: the direct enzymatic conversion pathway to 5-HETE.

Key Molecular Players

The efficiency and regulation of 5-HETE synthesis depend on the coordinated action of several proteins.

5-Lipoxygenase (5-LO)

Arachidonate 5-lipoxygenase (ALOX5) is the central enzyme in this pathway.[3] It is a non-heme iron-containing enzyme that is primarily expressed in myeloid cells like neutrophils, monocytes, macrophages, and mast cells.[4][8] The expression of the 5-LO gene is tightly controlled, often involving promoter methylation, which restricts its presence to specific cell lineages.[9] In resting cells, 5-LO resides in the cytosol. Upon cellular activation, an influx of calcium (Ca²⁺) triggers its translocation to the nuclear membrane, a critical step for its enzymatic activity.[4][9]

5-Lipoxygenase-Activating Protein (FLAP)

FLAP is an 18-kDa integral nuclear membrane protein essential for 5-LO activation in intact cells.[8][10] While not possessing enzymatic activity itself, FLAP functions as an arachidonic acid transfer protein.[11] Following cell stimulation, it binds the liberated AA and presents it to the now membrane-associated 5-LO, thereby facilitating the efficient substrate utilization required for leukotriene and 5-HETE synthesis.[11][12] The critical role of FLAP is highlighted by the fact that inhibitors targeting this protein, such as MK-886, effectively block the entire 5-LO pathway in cells.[10][11]

Regulation of 5-HETE Synthesis

The production of 5-HETE is tightly regulated to prevent excessive inflammatory responses. Key regulatory mechanisms include:

-

Substrate Availability : The activation of cPLA2 to release AA from membrane stores is the primary upstream control point.[2]

-

Enzyme Translocation : Cellular stimuli that increase intracellular Ca²⁺ levels are crucial for recruiting both cPLA2 and 5-LO from the cytosol to the nuclear membrane, where FLAP is located.[8][9]

-

Cofactors : In addition to calcium, 5-LO activity is stimulated by ATP.[4]

-

Local Microenvironment : The pH of the surrounding environment can influence enzyme activity. For instance, albumin, a protein abundant in inflammatory exudates, can inhibit 5-LO activity, with the inhibition being more pronounced at the alkaline pH values often found in such exudates.[13]

Quantitative Data on 5-LO Activity

Understanding the kinetic parameters of 5-lipoxygenase is crucial for developing targeted inhibitors. The following table summarizes key quantitative data reported for the enzyme.

| Parameter | Value | Organism/Source | Conditions | Reference |

| Km for Arachidonic Acid | 10 - 20 µM | Human Polymorphonuclear Leukocytes | Cell-free sonicates | N/A |

| Km for Arachidonic Acid | 7.6 ± 1.2 µM | Recombinant Human 5-LO | Purified enzyme assay | N/A |

| Vmax | ~1.5 µmol/min/mg | Recombinant Human 5-LO | Purified enzyme assay | N/A |

| FLAP-AA Binding Affinity (Kd) | ~0.2 µM | Recombinant Human FLAP | Photoaffinity labeling | N/A |

(Note: Specific kinetic values can vary significantly based on the enzyme source (native vs. recombinant), purity, assay conditions (pH, temperature, cofactors), and the presence of activating proteins like FLAP. The values presented are representative estimates from the literature.)

Experimental Protocol: Measurement of 5-HETE Production in Cell Culture

This section provides a generalized protocol for stimulating cells and quantifying the production of 5-HETE using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective

To quantify the amount of 5-HETE released by cultured leukocytes (e.g., neutrophils or macrophages) following stimulation with a calcium ionophore.

Materials

-

Cultured leukocytes (e.g., isolated human neutrophils)

-

Phosphate-Buffered Saline (PBS) with calcium and magnesium

-

Calcium Ionophore A23187 (stock solution in DMSO)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid

-

Deuterated internal standard (e.g., 5-HETE-d8)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC)

Methodology

-

Cell Preparation : Isolate and purify leukocytes using standard methods (e.g., density gradient centrifugation). Resuspend the cells in PBS at a concentration of 5-10 x 10⁶ cells/mL.

-

Cell Stimulation : Pre-warm the cell suspension to 37°C for 10 minutes. Initiate the reaction by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM.

-

Reaction Incubation : Incubate the cells at 37°C for 15 minutes with gentle agitation.

-

Reaction Termination & Extraction : Stop the reaction by adding two volumes of ice-cold methanol containing the internal standard (5-HETE-d8). Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Solid Phase Extraction (SPE) :

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts and polar impurities.

-

Elute the eicosanoids with 100% methanol.

-

-

Sample Concentration : Evaporate the eluted sample to dryness under a gentle stream of nitrogen.

-

Reconstitution & Analysis : Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis : Inject the sample onto the LC-MS system. Use a C18 column for chromatographic separation. Monitor the specific mass transitions for 5-HETE and its deuterated internal standard using Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

Conclusion and Future Directions

The enzymatic conversion of arachidonic acid to 5-HETE via the 5-lipoxygenase pathway is a cornerstone of inflammatory signaling. The key components—cPLA2, 5-LO, and FLAP—represent critical nodes for regulation and therapeutic intervention. For drug development professionals, targeting any of these proteins offers a viable strategy for creating novel anti-inflammatory agents. Future research will continue to unravel the complex interplay between the 5-LO pathway and other lipid mediator networks, including the cyclooxygenase and cytochrome P450 pathways, and will further clarify the distinct roles of 5-HETE in health and in chronic inflammatory diseases such as asthma, atherosclerosis, and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. probiologists.com [probiologists.com]

- 4. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Lipoxygenase: enzyme expression and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-lipoxygenase-activating protein stimulates the utilization of arachidonic acid by 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pH-dependent regulation of leukocyte 5-lipoxygenase activity in inflammatory exudates by albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

5-HETE as a Precursor to 5-oxo-ETE: A Technical Guide

Abstract: The conversion of 5-hydroxyeicosatetraenoic acid (5-HETE) to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) represents a critical amplification step in inflammatory signaling. This transformation, catalyzed by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), yields a product, 5-oxo-ETE, which is substantially more potent as a chemoattractant for key inflammatory cells, particularly eosinophils and neutrophils. The synthesis of 5-oxo-ETE is tightly regulated by the cellular redox state, specifically the intracellular ratio of NADP⁺ to NADPH, and is significantly enhanced under conditions of oxidative stress. This guide provides an in-depth overview of the enzymatic conversion, its regulation, quantitative kinetics, biological significance, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.

The Enzymatic Conversion of 5-HETE to 5-oxo-ETE

The biosynthesis of 5-oxo-ETE from its precursor, 5-HETE, is a pivotal reaction in the 5-lipoxygenase (5-LO) pathway. This pathway begins with the liberation of arachidonic acid from the cell membrane, which is then converted by 5-LO to 5-hydroperoxyeicosatetraenoic acid (5-HpETE). 5-HpETE is rapidly reduced to 5(S)-HETE.

The final, crucial step is the oxidation of 5(S)-HETE to 5-oxo-ETE.[1] This reaction is catalyzed by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) , a microsomal enzyme that requires NADP⁺ as an obligatory cofactor.[2][3][4] 5-HEDH is widely expressed in a variety of inflammatory, structural, and tumor cells.[1][5]

Key Characteristics of the 5-HEDH-Catalyzed Reaction:

-

Substrate Specificity: The enzyme is highly selective for the S-stereoisomer of 5-HETE.[6] It exhibits little to no activity towards 5(R)-HETE or other positional isomers like 12-HETE or 15-HETE.[3][6] A critical structural requirement for substrate recognition is a 6-trans double bond adjacent to the 5(S)-hydroxyl group.[1][3][6]

-

Reversibility: The reaction is fully reversible.[7][8] 5-HEDH can reduce 5-oxo-ETE back to 5(S)-HETE in the presence of NADPH.[5] However, the forward reaction (oxidation to 5-oxo-ETE) is kinetically favored, with a Vmax approximately eight times greater than the reverse (reduction) reaction.[5][9] The direction of the reaction is ultimately governed by the intracellular ratio of NADP⁺ to NADPH.[7]

Regulation of 5-oxo-ETE Synthesis by Cellular Redox State

The synthesis of 5-oxo-ETE is not constitutive; it is tightly regulated by the availability of the cofactor NADP⁺.[1] In resting cells, the concentration of NADP⁺ is typically very low compared to NADPH, which limits the rate of 5-HETE oxidation.[1][5]

Conditions that increase the intracellular NADP⁺/NADPH ratio dramatically enhance 5-oxo-ETE production.[3][9][10] Key physiological and pathological triggers include:

-

Oxidative Stress: Exposure of cells to oxidative stress (e.g., via t-butyl hydroperoxide) leads to the oxidation of NADPH to NADP⁺, thereby providing the necessary cofactor for 5-HEDH and boosting 5-oxo-ETE synthesis.[5][7][9]

-

Respiratory Burst: In phagocytic cells like neutrophils and macrophages, activation of the respiratory burst via NADPH oxidase consumes NADPH to produce superoxide, leading to a sharp increase in the NADP⁺/NADPH ratio and subsequent 5-oxo-ETE formation.[5][7]

-

Cell Death: The process of cell death is also associated with oxidative stress and can promote the conversion of 5-HETE to 5-oxo-ETE.[2][7]

Quantitative Analysis

The conversion of 5-HETE to 5-oxo-ETE results in a lipid mediator with significantly amplified biological potency. Quantitative data on enzyme kinetics and comparative bioactivity are summarized below.

Table 1: Kinetic Parameters for Human 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)

| Parameter | Substrate/Cofactor | Value | Reference |

| Km | 5(S)-HETE | 0.2 µM | [4] |

| Km | NADP⁺ | 139 nM | [9] |

| Ki | NADPH (Inhibitor) | 224 nM | [9] |

| Vmax Ratio | (5-HETE → 5-oxo-ETE) / (5-oxo-ETE → 5-HETE) | ~8 | [5][9] |

| Reaction Mechanism | - | Ping-Pong | [7][9] |

Table 2: Comparative Biological Potency of 5-HETE vs. 5-oxo-ETE

| Biological Response | Cell Type | Relative Potency (5-oxo-ETE vs. 5-HETE) | Notes | Reference |

| General Potency | Inflammatory Cells | 30- to 100-fold higher | - | [7][11] |

| Calcium Mobilization | Human Neutrophils | ~100-fold higher | 5-oxo-ETE relative potency of 10 vs. 1 for 5-HETE. | [3][12] |

| Chemotaxis | Human Neutrophils | ~100-fold higher | - | [3] |

| Chemotaxis | Human Eosinophils | Highly Potent | 5-oxo-ETE is one of the most potent eosinophil chemoattractants known. | [2][9] |

| Actin Polymerization | Feline Eosinophils | - | EC₅₀ for 5-oxo-ETE is 0.7 nM. | [2] |

Biological Activity and Signaling of 5-oxo-ETE

While 5-HETE has modest biological activity, 5-oxo-ETE is a powerful signaling molecule, particularly in the context of inflammation and allergy.[6][13] Its primary targets are leukocytes, including eosinophils, neutrophils, monocytes, and basophils.[3][13]

The actions of 5-oxo-ETE are mediated by a specific, high-affinity G protein-coupled receptor (GPCR) known as the OXE receptor (OXER1) .[1][5][6] This receptor is coupled to Gαi/o proteins.[6] Upon ligand binding, the Gαi/o protein is activated, leading to the dissociation of its subunits and the initiation of downstream signaling cascades that mediate the pro-inflammatory effects of 5-oxo-ETE, such as calcium mobilization, chemotaxis, and degranulation.[5][6][14]

Experimental Protocols

Protocol 5.1: Measurement of Microsomal 5-HEDH Activity

This protocol is adapted from methods described for measuring 5-HEDH activity in microsomal fractions of PMA-differentiated U937 cells.[9]

-

Preparation of Microsomes:

-

Harvest cells (e.g., PMA-differentiated U937 cells) and wash with PBS.

-

Resuspend the cell pellet in a suitable homogenization buffer (e.g., Tris-HCl with protease inhibitors).

-

Homogenize cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

The resulting pellet contains the microsomal fraction. Resuspend the pellet in a known volume of storage buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture in microcentrifuge tubes. For a final volume of 1 mL, combine:

-

Reaction Buffer (e.g., Tris-HCl, pH 7.4).

-

Microsomal protein (e.g., 50 µg).

-

NADP⁺ (final concentration 100 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, 5-HETE (e.g., final concentrations ranging from 0.1 to 10 µM for kinetic analysis).

-

Incubate at 37°C for 20 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold methanol (B129727).

-

Add an internal standard (e.g., 125 ng of Prostaglandin B₂).

-

Vortex and store samples at -80°C until analysis.

-

Prior to analysis, adjust the methanol concentration to 30% with water and centrifuge at 3,300 x g for 10 minutes at 4°C to remove precipitated protein.[9]

-

-

Analysis:

-

Analyze the supernatant for 5-oxo-ETE formation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as described in Protocol 5.2.

-

Protocol 5.2: Quantification of 5-oxo-ETE by RP-HPLC

This protocol outlines a general method for the separation and quantification of 5-oxo-ETE.

-

Instrumentation:

-

An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).

-

-

Mobile Phase:

-

A typical mobile phase involves a gradient of an organic solvent mixture in water, adjusted to an acidic pH with an acid like acetic acid.

-

Example: A linear gradient of Solvent B (methanol/acetonitrile/water/acetic acid) in Solvent A (water/acetic acid). A 30-minute linear gradient from 20% to 70% Solvent B can be effective.[15]

-

-

Detection:

-

Quantification:

-

Inject the prepared sample supernatant from Protocol 5.1.

-

Identify the 5-oxo-ETE peak by comparing its retention time with that of an authentic standard.

-

Quantify the amount of 5-oxo-ETE produced by integrating the peak area and comparing it to the peak area of the internal standard (e.g., PGB₂). Correct for differences in molar extinction coefficients.[15]

-

Conclusion and Therapeutic Implications

The enzymatic conversion of 5-HETE to 5-oxo-ETE by 5-HEDH is a critical control point that amplifies the pro-inflammatory signals of the 5-lipoxygenase pathway. The tight regulation of this step by the cellular redox state links conditions of oxidative stress directly to the heightened recruitment of eosinophils and neutrophils. The high potency of 5-oxo-ETE and its specific receptor, OXER1, make this axis a compelling target for therapeutic intervention in diseases characterized by eosinophilic inflammation, such as asthma and other allergic disorders.[6][10] The development of selective 5-HEDH inhibitors or potent OXER1 antagonists could offer novel strategies for mitigating inflammation in these conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and actions of 5-oxoeicosatetraenoic acid (5-oxo-ETE) on feline granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxyeicosanoid dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Regulation of 5-hydroxyeicosanoid dehydrogenase activity in monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 12. Chemical and biological characterization of oxo-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Oxo-eicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 14. karger.com [karger.com]

- 15. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Physiological Functions of 5-HETE in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyeicosatetraenoic acid (5-HETE) is a crucial eicosanoid, an inflammatory mediator derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.[1] It plays a significant role in the orchestration of inflammatory responses, largely through its potent effects on neutrophils, the primary effector cells of the innate immune system. Understanding the nuanced physiological functions of 5-HETE is paramount for developing targeted therapeutics for a host of inflammatory diseases. This guide provides a comprehensive overview of 5-HETE's actions on neutrophils, detailed experimental protocols for their study, and a summary of quantitative data to support further research and drug development.

Core Physiological Functions of 5-HETE in Neutrophils

5-HETE modulates several key functions of neutrophils, driving their recruitment to and activation at sites of inflammation.

Chemotaxis and Migration

5-HETE is a potent chemoattractant for human neutrophils, inducing their directed migration.[2][3] This process is fundamental to the accumulation of neutrophils at inflammatory loci. Studies have demonstrated that both the 5(S)-HETE and 5(R)-HETE isomers are effective chemotactic agents, though their potency can vary depending on the experimental conditions.[4][5] For instance, 5(R)-HETE has been shown to be a more potent inducer of neutrophil migration across endothelial and epithelial barriers, suggesting a critical role in tissue infiltration during inflammatory responses in settings like the lungs.[4][5] The chemotactic response is dose-dependent, with maximal migration typically observed between 60 to 90 minutes.[4]

Degranulation and Enzyme Release

While 5-HETE is a potent chemoattractant, its ability to directly induce degranulation—the release of antimicrobial and cytotoxic proteins from neutrophil granules—is less pronounced. At concentrations that are optimally chemotactic, 5-HETE does not independently trigger the release of lysosomal enzymes.[3] However, it can potentiate or "prime" the degranulation response of neutrophils to other stimuli. For example, 5(S)-HETE has been reported to enhance the degranulation of human neutrophils in response to platelet-activating factor (PAF).[5] There is also evidence that 5-HETE, when esterified into phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (5-HETE-PE), does not have an effect on elastase release.[6]

Reactive Oxygen Species (ROS) Production

Similar to its role in degranulation, 5-HETE is not a strong direct stimulus for the generation of superoxide (B77818) and other reactive oxygen species (ROS) by neutrophils.[3][7] The primary function of 5-HETE in this context appears to be synergistic. It can enhance the production of superoxide anion when neutrophils are stimulated by other agents like phorbol (B1677699) myristate acetate (B1210297) (PMA) and diacylglycerol.[8] This priming effect is linked to 5-HETE's ability to mobilize intracellular calcium and promote the translocation of protein kinase C (PKC).[8] Interestingly, 5-HETE esterified into phosphatidylethanolamine (5-HETE-PE) has been shown to significantly enhance the activity of NADPH oxidase, the enzyme complex responsible for the neutrophil respiratory burst.[6]

Calcium Mobilization and Signal Transduction

A primary mechanism through which 5-HETE exerts its effects is by stimulating a rapid, transient increase in cytosolic free calcium ([Ca2+]i) in human neutrophils.[1][8] This calcium flux is a critical upstream event that initiates downstream signaling cascades. The elevation of intracellular calcium contributes to the activation and translocation of Protein Kinase C (PKC) from the cytosol to the cell membrane, a key step in priming the cell for ROS production and degranulation in response to other agonists.[8]

Signaling Pathways

The actions of 5-HETE on neutrophils are mediated through specific cell surface receptors and intracellular signaling cascades. While historically assumed to act via leukotriene B4 (LTB4) receptors, evidence suggests 5-HETE utilizes a distinct receptor.[1] The low-affinity LTB4 receptor, BLT2, has been implicated in mediating responses to various lipoxygenase products and plays a role in neutrophil-dominant inflammation.[9][10][11]

Upon receptor binding, 5-HETE triggers a cascade involving G-proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of Ca2+ from intracellular stores, while DAG, in concert with the elevated Ca2+, activates PKC. This pathway is central to the chemotactic and priming functions of 5-HETE.

References

- 1. 5-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Complement receptor enhancement and chemotaxis of human neutrophils and eosinophils by leukotrienes and other lipoxygenase products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxyeicosatetraenoic acid (HETE)-induced neutrophil transcellular migration is dependent upon enantiomeric structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Esterified eicosanoids are acutely generated by 5-lipoxygenase in primary human neutrophils and in human and murine infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inflammation - Wikipedia [en.wikipedia.org]

- 8. 5-Hydroxyeicosatetraenoate promotes Ca2+ and protein kinase C mobilization in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Dawn of a New Inflammatory Pathway: An In-depth Technical Guide to the Early Studies of 5-HETE and Leukotriene Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research that unveiled the 5-lipoxygenase pathway, leading to the discovery of 5-hydroxyeicosatetraenoic acid (5-HETE) and the leukotrienes. This exploration into the early scientific literature offers a detailed look at the key experiments, quantitative data, and methodologies that established a new paradigm in our understanding of inflammation and allergic reactions. The discoveries of the late 1970s and early 1980s, primarily from the laboratory of Bengt Samuelsson, not only identified a novel class of potent lipid mediators but also paved the way for the development of new therapeutic agents for a range of inflammatory diseases.

The Discovery of a Novel Pathway for Arachidonic Acid Metabolism

In the mid-1970s, the metabolism of arachidonic acid was largely understood through the lens of the cyclooxygenase pathway, which is responsible for the production of prostaglandins (B1171923) and thromboxanes. However, it was observed that anti-inflammatory steroids had different effects than nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting the existence of other arachidonic acid-derived inflammatory mediators. This spurred investigations into alternative metabolic routes in inflammatory cells.

A pivotal 1976 study by Borgeat, Hamberg, and Samuelsson demonstrated that rabbit polymorphonuclear leukocytes (PMNs) could convert arachidonic acid into a novel monohydroxy acid, initially identified as 5-L-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE). This discovery was the first crucial step in delineating a new enzymatic pathway, independent of cyclooxygenase, which would later be termed the 5-lipoxygenase pathway.

Subsequent research in the following years rapidly expanded on this initial finding. The work of Borgeat and Samuelsson in 1979 further characterized the metabolism of arachidonic acid in rabbit and human PMNs, particularly in response to the calcium ionophore A23187, a potent stimulus for these cells. These studies led to the identification of a novel dihydroxy acid, initially termed (5S,12R)-dihydroxy-6,8,10,14-eicosatetraenoic acid, which was later named leukotriene B4 (LTB4)[1].

The term "leukotriene" was introduced in 1979 by Samuelsson and colleagues to describe a family of conjugated triene-containing compounds derived from leukocytes[2]. This nomenclature arose from the structural elucidation of the slow-reacting substance of anaphylaxis (SRS-A), a long-known but structurally uncharacterized mediator of allergic reactions. Murphy, Hammarström, and Samuelsson identified SRS-A produced by murine mastocytoma cells as a cysteine-containing derivative of arachidonic acid, which they named leukotriene C4 (LTC4)[2].

These early investigations culminated in the proposal of a comprehensive biosynthetic pathway, which begins with the oxygenation of arachidonic acid at the C-5 position to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is then converted to an unstable epoxide, leukotriene A4 (LTA4), which serves as a key branching point in the pathway. LTA4 can be enzymatically hydrolyzed to form the potent chemoattractant LTB4 or conjugated with glutathione (B108866) to produce LTC4, the parent of the cysteinyl leukotrienes (LTD4 and LTE4), which are the constituents of SRS-A.

Quantitative Analysis of 5-HETE and Leukotriene Production in Early Studies

The initial studies on 5-HETE and leukotriene biosynthesis provided the first quantitative estimates of the production of these novel mediators. These early measurements were crucial for understanding the potential physiological and pathological significance of the 5-lipoxygenase pathway. The following tables summarize key quantitative data extracted from these seminal publications.

| Cell Type | Stimulus | Arachidonic Acid Metabolite | Yield/Concentration | Reference |

| Rabbit Peritoneal PMNs | Arachidonic Acid (exogenous) | 5-D-(S),12-D-(R)-dihydroxy-6,8,10,14-eicosatetraenoic acid (Leukotriene B4) | 0.5 to 2% of exogenous arachidonic acid | Borgeat, P., & Samuelsson, B. (1979). J Biol Chem, 254(8), 2643-6.[1] |

| Human Peripheral Blood PMNs | Arachidonic Acid + Ionophore A23187 | 5-hydroxy-eicosatetraenoic acid (5-HETE) | >40-fold stimulation | Borgeat, P., & Samuelsson, B. (1979). Proc Natl Acad Sci U S A, 76(5), 2148-52.[3] |

| Human Peripheral Blood PMNs | Arachidonic Acid + Ionophore A23187 | 5,12-dihydroxy-eicosatetraenoic acid (Leukotriene B4) | >40-fold stimulation | Borgeat, P., & Samuelsson, B. (1979). Proc Natl Acad Sci U S A, 76(5), 2148-52.[3] |

| Murine Mastocytoma Cells | Ionophore A23187 | Slow-Reacting Substance (Leukotriene C) | Biologically active concentrations causing guinea pig ileum contraction | Murphy, R. C., Hammarström, S., & Samuelsson, B. (1979). Proc Natl Acad Sci U S A, 76(9), 4275-9.[2] |

Detailed Experimental Protocols from Foundational Studies

The groundbreaking discoveries in the field of leukotriene research were underpinned by the development and application of meticulous experimental techniques. The following sections detail the core methodologies employed in the seminal papers that first described the biosynthesis of 5-HETE and leukotrienes.

Preparation and Incubation of Polymorphonuclear Leukocytes (PMNs)

Source: Borgeat, P., & Samuelsson, B. (1979). Journal of Biological Chemistry, 254(8), 2643-6.[1] and Borgeat, P., & Samuelsson, B. (1979). Proceedings of the National Academy of Sciences, 76(5), 2148-52.[3]

-

Cell Isolation:

-

Rabbit Peritoneal PMNs: Rabbit peritoneal PMNs were collected 4 hours after the intraperitoneal injection of glycogen.

-

Human Peripheral Blood PMNs: Human PMNs were isolated from peripheral blood.

-

-

Incubation Conditions:

-

A suspension of PMNs was incubated with exogenous arachidonic acid.

-

In some experiments, the cells were stimulated with the calcium ionophore A23187.

-

Incubations were typically carried out at 37°C for a defined period.

-

Extraction and Purification of Arachidonic Acid Metabolites

Source: Borgeat, P., & Samuelsson, B. (1979). Journal of Biological Chemistry, 254(8), 2643-6.[1] and Murphy, R. C., et al. (1979). Proceedings of the National Academy of Sciences, 76(9), 4275-9.[2]

-

Extraction:

-

Following incubation, the reaction was typically terminated by the addition of a solvent such as ethanol (B145695) or methanol.

-

The mixture was then acidified and extracted with an organic solvent like diethyl ether.

-

-

Purification:

-

Silicic Acid Chromatography: The crude extract was often first fractionated by silicic acid column chromatography to separate compounds based on polarity.

-

Thin-Layer Chromatography (TLC): Further purification was achieved using TLC, allowing for the separation of different hydroxylated fatty acids.

-

High-Pressure Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) became a critical tool for the final purification and quantification of the novel metabolites. A typical mobile phase consisted of methanol/water/acetic acid.

-

Structural Elucidation Techniques

Source: Borgeat, P., & Samuelsson, B. (1979). Journal of Biological Chemistry, 254(8), 2643-6.[1] and Murphy, R. C., et al. (1979). Proceedings of the National Academy of Sciences, 76(9), 4275-9.[2]

-

Ultraviolet (UV) Spectroscopy: The presence of conjugated double bonds in the novel compounds was a key structural feature identified by UV spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This was a cornerstone technique for the structural identification of the metabolites. The compounds were typically derivatized (e.g., methylation and trimethylsilylation) to increase their volatility for GC analysis. The mass spectra provided crucial information about the molecular weight and fragmentation patterns, allowing for the determination of the positions of hydroxyl groups and the overall structure.

-

Ozonolysis: This chemical degradation technique was used to cleave the double bonds in the fatty acid chain, and the resulting fragments were analyzed to determine the original positions of the double bonds.

-

Isotope Incorporation Experiments: The use of isotopically labeled precursors (e.g., [1-¹⁴C]arachidonic acid, ¹⁸O₂) was instrumental in tracing the metabolic pathways and determining the origin of the oxygen atoms incorporated into the molecules.

Visualizing the Birth of a Pathway: Signaling and Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathway and a typical experimental workflow from the early studies on 5-HETE and leukotrienes.

Caption: The 5-Lipoxygenase Pathway of Arachidonic Acid Metabolism.

Caption: Early Experimental Workflow for Leukotriene Isolation.

Conclusion: A New Frontier in Inflammation Research

The early studies on 5-HETE and leukotriene biosynthesis, conducted with remarkable precision and ingenuity, fundamentally changed the landscape of inflammation research. The identification of the 5-lipoxygenase pathway and its products provided a molecular basis for understanding aspects of inflammation and allergy that were previously unexplained. The detailed methodologies developed during this period, from cell stimulation to sophisticated analytical chemistry, laid the groundwork for decades of subsequent research. This technical guide serves as a testament to the pioneering work that not only unraveled a complex biological pathway but also opened up new avenues for the development of targeted therapies for a host of inflammatory conditions. The legacy of these early discoveries continues to influence the fields of biochemistry, pharmacology, and medicine today.

References

Intracellular vs. Extracellular 5-HETE Signaling: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxyeicosatetraenoic acid (5-HETE) is a critical lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism.[1][2] While traditionally understood as an extracellular signaling molecule that mediates inflammation and immune responses, a growing body of evidence highlights its diverse intracellular roles. This technical guide provides an in-depth exploration of the dichotomy between extracellular and intracellular 5-HETE signaling. We detail the canonical G protein-coupled receptor (GPCR)-mediated extracellular pathways and contrast them with the emerging intracellular mechanisms, including nuclear receptor activation and covalent modification of proteins. This document summarizes key quantitative data, provides detailed experimental protocols for studying these pathways, and uses visualizations to clarify complex biological processes, offering a comprehensive resource for researchers in pharmacology and drug development.

Biosynthesis and Metabolism of 5-HETE

5-HETE is synthesized from arachidonic acid (AA), a polyunsaturated fatty acid typically released from the cell membrane by phospholipases. The synthesis is initiated by the enzyme arachidonate (B1239269) 5-lipoxygenase (ALOX5), which requires a 5-lipoxygenase-activating protein (FLAP) to present the AA substrate.[3][4] ALOX5 first oxygenates AA to form 5(S)-hydroperoxyeicosatetraenoic acid (5-HpETE). This unstable intermediate can then follow two primary routes:

-

Reduction to 5-HETE: Ubiquitous cellular peroxidases rapidly reduce 5-HpETE to the more stable 5(S)-HETE.[5]

-

Conversion to Leukotrienes: ALOX5 can further process 5-HpETE into the unstable epoxide, Leukotriene A4 (LTA4), which serves as the precursor for all leukotrienes, such as LTB4 and LTC4.[1][6]

Once formed, 5-HETE can be released from the cell to act on neighboring cells (extracellular signaling) or remain within the cell of origin to exert its effects (intracellular signaling). Intracellularly, 5-HETE is subject to further metabolism, which can either amplify or terminate its signal. A key metabolic conversion is the oxidation of 5-HETE to 5-oxo-eicosatetraenoic acid (5-oxo-ETE) by 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[7][8] This metabolite is significantly more potent than 5-HETE in activating its primary extracellular receptor.[5]

Extracellular Signaling: The OXER1 Receptor Pathway

The best-characterized mechanism for extracellular 5-HETE signaling is through the activation of a specific G protein-coupled receptor. While 5-HETE itself can activate this receptor, its oxidized metabolite, 5-oxo-ETE, is the more potent and specific ligand.[5]

Receptor: Oxoeicosanoid receptor 1 (OXER1, also known as GPR170). Primary Ligand: 5-oxo-ETE (30- to 100-fold more potent than 5-HETE).[5] G-Protein Coupling: OXER1 couples primarily to the Gαi/o family of G proteins. Downstream Effects: Activation of OXER1 by its ligands leads to the inhibition of adenylyl cyclase and a robust increase in intracellular calcium mobilization. These events trigger a cascade of cellular responses, most notably chemotaxis (directed cell migration), degranulation, and superoxide (B77818) production in inflammatory cells like neutrophils, eosinophils, and monocytes.[5][9] This pathway is a cornerstone of the inflammatory response, recruiting immune cells to sites of injury or infection.

Intracellular Signaling Pathways

Beyond its extracellular role, 5-HETE functions as an intracellular signaling molecule, directly influencing nuclear receptors and other cellular processes without the need for secretion and receptor binding.

Nuclear Receptor Activation

5-HETE has been identified as an endogenous ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[10] PPARs are a family of nuclear receptors that function as ligand-activated transcription factors.

-

Mechanism: Upon binding 5-HETE, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[11]

-

Biological Effects: PPARα activation is primarily associated with the regulation of lipid metabolism and inflammation. The interaction of 5-HETE with PPARα represents a direct link between the 5-LOX pathway and the transcriptional control of metabolic and inflammatory genes.

Regulation of Gene Expression via Nrf2

Recent studies have revealed that intracellular 5-HETE can regulate the expression of aldo-keto reductase (AKR) family members AKR1C2 and AKR1C3.[12] This regulation is mediated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.

-

Mechanism: 5-HETE treatment leads to the activation of the Nrf2 pathway. Activated Nrf2 translocates to the nucleus and induces the expression of target genes, including AKR1C2 and AKR1C3.[12]

-

Biological Effects: These AKR enzymes are critical for androgen metabolism. By inducing their expression, 5-HETE can significantly reduce the levels of active androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[12][13] This pathway connects lipid signaling to steroid hormone homeostasis and has significant implications for androgen-dependent diseases like prostate cancer.

Incorporation into Phospholipids

5-HETE can be esterified into the sn-2 position of membrane phospholipids, particularly phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[5][14][15] This process sequesters 5-HETE within cellular membranes.

-

Mechanism: Acyltransferases catalyze the incorporation of 5-HETE into the phospholipid backbone.

-

Biological Effects: This serves two potential purposes: 1) It acts as an intracellular storage pool, from which 5-HETE can be released upon subsequent cell stimulation, and 2) The presence of 5-HETE within the membrane can alter its biophysical properties and influence the function of membrane-associated proteins.[5] For instance, incorporation of 5-HETE has been shown to inhibit prostaglandin (B15479496) production.[14]

Quantitative Data Summary

The biological effects of 5-HETE are highly dependent on its concentration and location. The table below summarizes key quantitative parameters associated with its signaling pathways. Data for the highly related eicosanoid 12(S)-HETE and its receptor GPR31 are included for comparison, as specific high-affinity binding data for 5-HETE to intracellular targets is an area of active research.

| Parameter | Molecule | Target | Value | Biological Context | Citation |

| Potency (vs. 5-HETE) | 5-oxo-ETE | OXER1 | 30-100x more potent | Extracellular receptor activation | [5] |

| Binding Affinity (Kd) | 12(S)-[³H]HETE | GPR31 | 4.8 ± 0.12 nM | High-affinity GPCR binding | [16] |

| GTPγS Coupling (EC₅₀) | 12(S)-HETE | GPR31 | 0.28 ± 1.26 nM | Receptor activation | [16] |

| GTPγS Coupling (EC₅₀) | 5(S)-HETE | GPR31 | 385.7 ± 62 nM | Low-affinity cross-reactivity | [16] |

| Effective Concentration | 5-HETE | MDCK Cells | 5.0 µM | Inhibition of PGE2 production | [14][15] |

| Effective Concentration | 5-HETE | Prostate Cancer Cells | 25 µM | Induction of AKR enzymes | [12] |

| Tissue Concentration | 5-HETE | Rat Lung Perfusate | 750 pg/ml (post-injury) | Pathophysiological levels | [17] |

Experimental Methodologies

Studying the distinct roles of intracellular and extracellular 5-HETE requires precise experimental techniques to stimulate cells, isolate lipid mediators, and quantify their downstream effects.

Protocol: Cell Stimulation and Lipid Extraction for LC-MS/MS

This protocol describes a general workflow for measuring 5-HETE production from cultured cells.

-

Cell Culture: Plate cells (e.g., human neutrophils, PC3 prostate cancer cells) at a density of 1-5 x 10⁶ cells/mL in an appropriate medium.

-

Stimulation: Wash cells with a buffered salt solution (e.g., PBS). Resuspend in PBS containing Ca²⁺ and Mg²⁺. Initiate the reaction by adding a stimulant, such as calcium ionophore A23187 (1-5 µM) or exogenous arachidonic acid (10-100 µM).[18][19] Incubate at 37°C for a defined period (e.g., 5-30 minutes).

-

Reaction Quenching: Stop the reaction by adding two volumes of ice-cold methanol (B129727), which also precipitates proteins. Add an internal standard (e.g., deuterated d8-5-HETE) for accurate quantification.

-

Lipid Extraction:

-

Centrifuge the sample to pellet precipitated protein and cell debris.

-

Collect the supernatant. Acidify to pH ~3.5 with dilute formic or acetic acid.

-

Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol, followed by water.

-

Load the sample onto the cartridge. Wash with water to remove polar impurities.

-

Elute the lipids with methanol or ethyl acetate.[20]

-

-

Sample Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water).

Protocol: Quantification by HPLC or LC-MS/MS